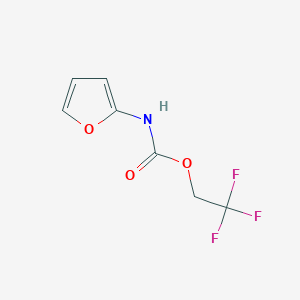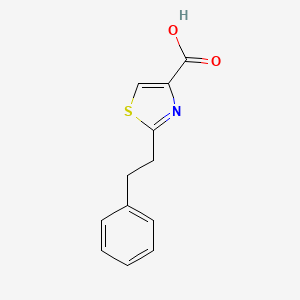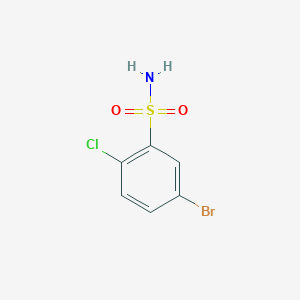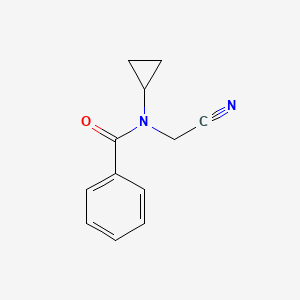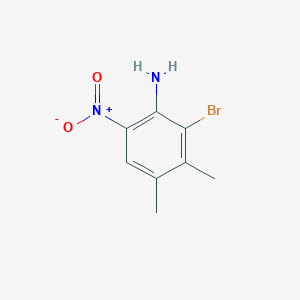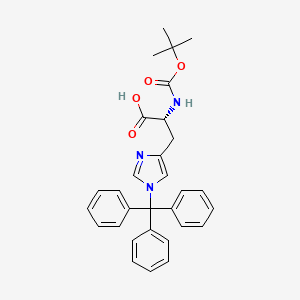![molecular formula C11H8F6O2 B1373843 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid CAS No. 1092460-63-3](/img/structure/B1373843.png)
3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid
Übersicht
Beschreibung
“3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” is an organic compound with the linear formula (CF3)2C6H3CH2CH2CO2H . It has a molecular weight of 286.17 .
Molecular Structure Analysis
The molecular structure of “3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” has been determined and described . The propanoic acid side chain of the studied molecule has a bent conformation .Chemical Reactions Analysis
While specific chemical reactions involving “3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” are not available, similar compounds have been involved in various reactions. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has been used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid” is a solid with a melting point of 33-43 °C (lit.) . It has a density of 1.427g/cm3 and a boiling point of 268.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Organic Synthesis
3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid and related compounds have been investigated for their catalytic roles in various organic reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines, which is significant in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Novel Compounds
This chemical has been involved in the synthesis of novel compounds, such as the creation of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, which have shown potential as antimicrobial agents (Jha & Ramarao, 2017).
Development of Polyimides
The compound has also been used in the development of new polyimides. A study demonstrates the synthesis of novel fluorinated polyimides using a related compound, showcasing their good solubility and thermal stability, which are essential characteristics for advanced material applications (Yin et al., 2005).
Applications in Supramolecular Chemistry
In the field of supramolecular chemistry, derivatives of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid have been used to synthesize dendrimers, which can self-assemble into various higher-order structures. These structures have potential applications in nanotechnology and materials science (Percec et al., 2006).
Enzyme Catalysis in Pharmaceutical Synthesis
The compound plays a role in enzyme catalysis for synthesizing key chiral intermediates in pharmaceuticals. For instance, an enzyme derived from Burkholderia cenocepacia showed excellent stereoselectivity for reducing a derivative of 3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid, demonstrating its potential in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Electronic and Structural Analysis
Research into isomers of tris{bis(trifluoromethyl)phenyl}borane has provided insights into electronic and structural effects in chemical reactions, important for understanding reaction mechanisms and designing more efficient catalysts (Blagg et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[2,4-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1,3,5H,2,4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIIFPERMLVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1373761.png)
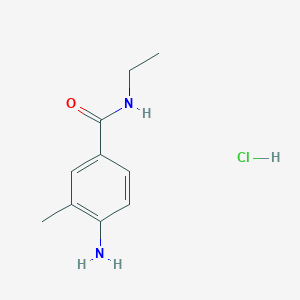
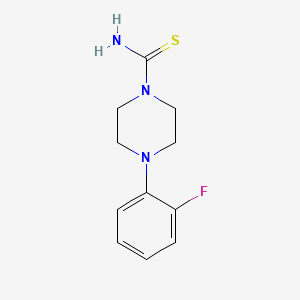
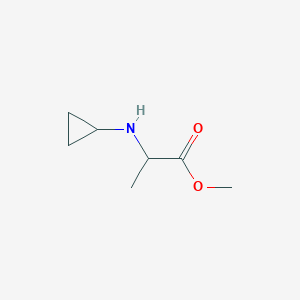
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
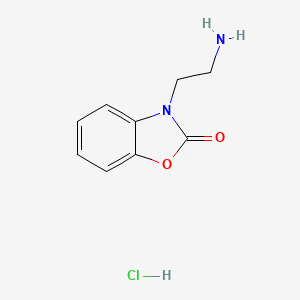
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
